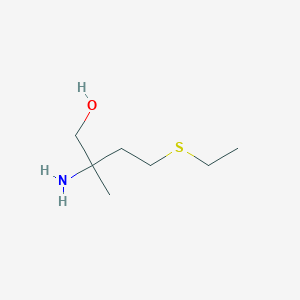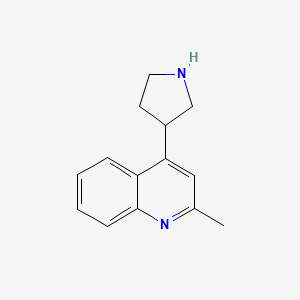
2-Methyl-4-(pyrrolidin-3-yl)quinoline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Methyl-4-(pyrrolidin-3-yl)quinoline is a heterocyclic compound that features a quinoline core substituted with a methyl group at the 2-position and a pyrrolidinyl group at the 4-position. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-4-(pyrrolidin-3-yl)quinoline typically involves the construction of the quinoline core followed by the introduction of the pyrrolidinyl group. One common method is the Skraup synthesis, which involves the cyclization of aniline derivatives with glycerol and sulfuric acid in the presence of an oxidizing agent like nitrobenzene. The pyrrolidinyl group can be introduced via nucleophilic substitution reactions.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This often includes the use of continuous flow reactors and green chemistry principles.
化学反应分析
Types of Reactions
2-Methyl-4-(pyrrolidin-3-yl)quinoline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert the quinoline ring to tetrahydroquinoline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the quinoline core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Catalytic hydrogenation using palladium on carbon is a typical method.
Substitution: Reagents like alkyl halides and acyl chlorides are used for nucleophilic substitutions.
Major Products
Oxidation: Quinoline N-oxides.
Reduction: Tetrahydroquinoline derivatives.
Substitution: Various functionalized quinoline derivatives.
科学研究应用
2-Methyl-4-(pyrrolidin-3-yl)quinoline has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated as a lead compound for the development of new drugs.
Industry: Utilized in the synthesis of dyes, agrochemicals, and other industrial chemicals.
作用机制
The mechanism of action of 2-Methyl-4-(pyrrolidin-3-yl)quinoline depends on its specific biological target. For example, if it acts as an antimicrobial agent, it may inhibit bacterial enzymes or disrupt cell membranes. The molecular targets and pathways involved can vary widely based on the specific application and the functional groups present on the compound.
相似化合物的比较
Similar Compounds
Quinoline: The parent compound without the methyl and pyrrolidinyl substitutions.
2-Methylquinoline: Lacks the pyrrolidinyl group.
4-(Pyrrolidin-3-yl)quinoline: Lacks the methyl group.
Uniqueness
2-Methyl-4-(pyrrolidin-3-yl)quinoline is unique due to the combined presence of both the methyl and pyrrolidinyl groups, which can significantly influence its chemical reactivity and biological activity compared to its simpler analogs.
属性
分子式 |
C14H16N2 |
|---|---|
分子量 |
212.29 g/mol |
IUPAC 名称 |
2-methyl-4-pyrrolidin-3-ylquinoline |
InChI |
InChI=1S/C14H16N2/c1-10-8-13(11-6-7-15-9-11)12-4-2-3-5-14(12)16-10/h2-5,8,11,15H,6-7,9H2,1H3 |
InChI 键 |
AMCVKYBQCQNMKH-UHFFFAOYSA-N |
规范 SMILES |
CC1=NC2=CC=CC=C2C(=C1)C3CCNC3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


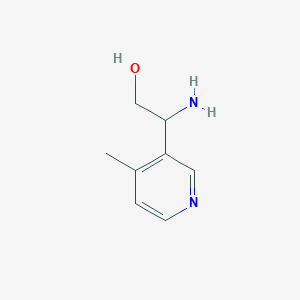
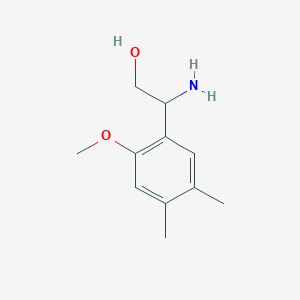
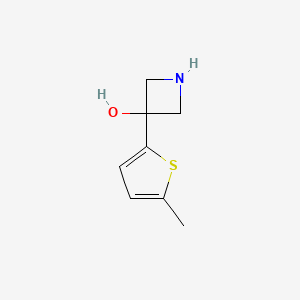
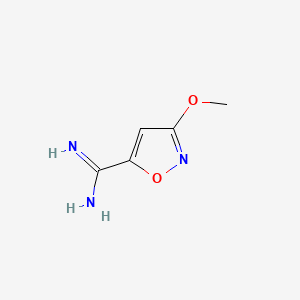
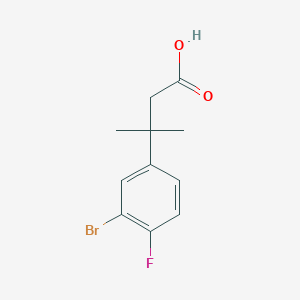
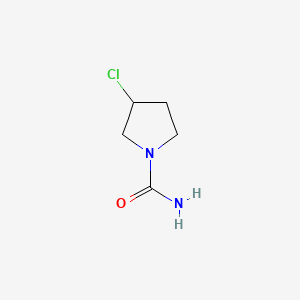
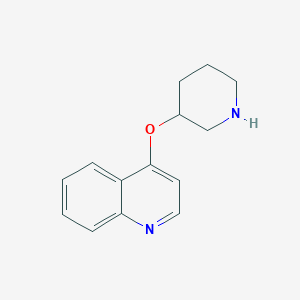
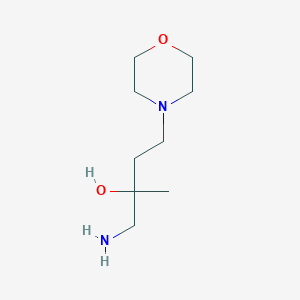
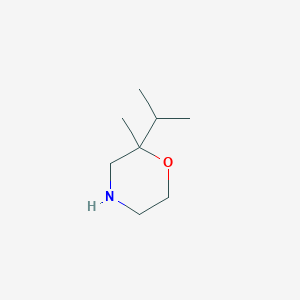
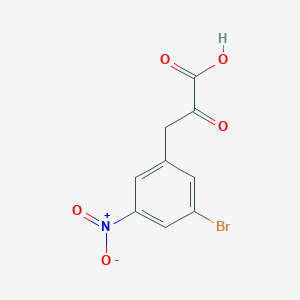
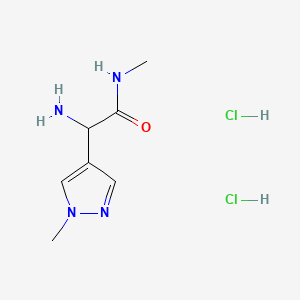
![Imino(methyl)[3-(trifluoromethyl)phenyl]-lambda6-sulfanonehydrochloride](/img/structure/B13590857.png)
